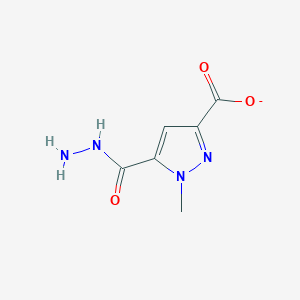![molecular formula C22H21Cl2N5O3 B10895080 5-[(4-chloro-3-methylphenoxy)methyl]-N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B10895080.png)
5-[(4-chloro-3-methylphenoxy)methyl]-N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name is 5-[(4-chloro-3-methylphenoxy)methyl]-N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}furan-2-carboxamide .
- It belongs to the class of heterocyclic compounds and contains a furan ring.
- The molecular formula is C₁₈H₁₈Cl₂N₆O₃ .
- The compound’s structure consists of a furan ring attached to a pyrazole ring via a carboxamide group.
- It has potential applications in various fields due to its unique structure.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate building blocks.
Reaction Conditions: Specific reaction conditions may vary, but typically involve suitable solvents, reagents, and temperature control.
Industrial Production: While I don’t have specific industrial production methods, research laboratories often synthesize it on a smaller scale for scientific investigations.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can lead to modified derivatives of the compound, which may have distinct properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: It might exhibit biological activity, making it relevant for drug discovery or bioorganic chemistry.
Medicine: Investigations into its pharmacological properties could reveal therapeutic potential.
Industry: Its unique structure may find applications in materials science or specialty chemicals.
Wirkmechanismus
- Unfortunately, specific information about its mechanism of action is not readily available in my current knowledge base.
- Researchers would need to explore its interactions with biological targets and pathways to understand how it exerts effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: One related compound is 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide .
Uniqueness: Highlight its distinct features compared to similar compounds, emphasizing its furan ring and specific substituents.
Remember that further research and detailed studies are necessary to fully explore the compound’s properties and applications
Eigenschaften
Molekularformel |
C22H21Cl2N5O3 |
|---|---|
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
5-[(4-chloro-3-methylphenoxy)methyl]-N-[1-[(4-chloropyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H21Cl2N5O3/c1-13-8-17(4-6-19(13)24)31-11-18-5-7-20(32-18)22(30)26-21-14(2)27-29(15(21)3)12-28-10-16(23)9-25-28/h4-10H,11-12H2,1-3H3,(H,26,30) |
InChI-Schlüssel |
QRKBFHTWNKGVLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=C(N(N=C3C)CN4C=C(C=N4)Cl)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10894997.png)

![5-[(4-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide](/img/structure/B10895001.png)
![3-(4-chlorophenyl)-11-(3-hydroxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B10895014.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10895017.png)
![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10895021.png)
![2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B10895024.png)
![7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10895040.png)

![N-[3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl]-2-methylbenzamide](/img/structure/B10895051.png)
![4-methyl-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B10895054.png)
![4-{[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10895059.png)
![2-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895064.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone](/img/structure/B10895068.png)
